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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical and experimental investigations of the

molecular structure of propionaldehyde (propanal). A molecule of interest in atmospheric

chemistry and as a model system for understanding the conformational complexities of

aliphatic aldehydes, a precise understanding of its structure is paramount. This document

provides a comprehensive summary of key structural parameters, rotational barriers, and

vibrational frequencies determined through computational and experimental methods, offering

a valuable resource for researchers in computational chemistry, spectroscopy, and drug design.

Core Structural Parameters: A Tale of Two
Conformers
Propionaldehyde exists as a mixture of two stable conformers at room temperature: a planar

cis form and a non-planar gauche form.[1][2] The cis conformer, where the methyl group is

eclipsed by the carbonyl oxygen, is the more stable of the two.[3] The gauche conformer is

higher in energy, with the aldehyde group rotated out of the plane of the carbon backbone.[1][2]

Theoretical calculations, particularly using Density Functional Theory (DFT) with the B3LYP

functional and correlation-consistent basis sets like cc-pVQZ, have proven effective in

predicting the geometries of these conformers, showing good agreement with experimental

data obtained from microwave spectroscopy.[1][3]
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Below are tables summarizing the key geometrical parameters for both the cis and gauche

conformers of propionaldehyde, comparing theoretical and experimental values.

Table 1: Geometrical Parameters of cis-Propionaldehyde

Parameter
Theoretical (B3LYP/cc-
pVQZ)

Experimental (Microwave
Spectroscopy)

Bond Lengths (Å)

C=O 1.213 1.208

C-C (carbonyl) 1.516 1.518

C-C (ethyl) 1.536 1.535

C-H (aldehyde) 1.117 1.115

C-H (methylene) 1.095 -

C-H (methyl)
1.092 (in-plane), 1.097 (out-of-

plane)
-

Bond Angles (°)

∠CCO 124.5 124.4

∠CCC 113.1 112.9

∠HCO (aldehyde) 120.9 121.0

∠HCH (methylene) 107.5 -

∠HCH (methyl)
108.3 (in-plane H), 108.9 (out-

of-plane H)
-

Table 2: Geometrical Parameters of gauche-Propionaldehyde
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Parameter
Theoretical (B3LYP/cc-
pVQZ)

Experimental (Microwave
Spectroscopy)

Bond Lengths (Å)

C=O 1.214 -

C-C (carbonyl) 1.517 -

C-C (ethyl) 1.533 -

C-H (aldehyde) 1.117 -

Bond Angles (°)

∠CCO 124.1 -

∠CCC 114.2 -

∠HCO (aldehyde) 121.0 -

Dihedral Angle (°)

O=C-C-C 126.8 ~131

Note: Experimental data for the less stable gauche conformer is more limited.

Rotational Barriers and Conformational Energy
The interconversion between the cis and gauche conformers proceeds through a transition

state, and the energy required for this rotation, known as the rotational barrier, is a key

parameter in understanding the molecule's dynamics. The energy difference between the two

stable conformers is also of significant interest.

Table 3: Rotational Barriers and Energy Differences of Propionaldehyde
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Parameter
Theoretical Value
(kcal/mol)

Experimental Value
(kcal/mol)

gauche - cis Energy Difference 0.8 - 1.2 0.9 ± 0.1[3]

cis → gauche Barrier ~2.5 -

gauche → cis Barrier ~1.5 -

Methyl Group Rotational

Barrier (cis)
~2.3 - 2.8 2.28 ± 0.11[3]

Vibrational Frequencies: A Spectroscopic
Fingerprint
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides

a detailed fingerprint of the molecular structure. Theoretical calculations of vibrational

frequencies are instrumental in assigning the observed spectral bands to specific vibrational

modes of the cis and gauche conformers.[1]

Table 4: Selected Vibrational Frequencies (cm⁻¹) of cis-Propionaldehyde

Vibrational Mode Description
Theoretical
(B3LYP/cc-pVQZ,
Scaled)

Experimental
(FTIR)[1]

ν(C=O) Carbonyl Stretch 1745 1743

ν(C-H) Aldehyde C-H Stretch 2810 2809

νₐₛ(CH₃)
Methyl Asymmetric

Stretch
2990 2992

νₛ(CH₃)
Methyl Symmetric

Stretch
2950 2954

δ(CH₂) Methylene Scissoring 1462 1460

τ(C-C) C-C Torsion 275 271
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Table 5: Selected Vibrational Frequencies (cm⁻¹) of gauche-Propionaldehyde

Vibrational Mode Description
Theoretical
(B3LYP/cc-pVQZ,
Scaled)

Experimental
(FTIR)[1]

ν(C=O) Carbonyl Stretch 1740 1738

ν(C-H) Aldehyde C-H Stretch 2805 -

νₐₛ(CH₃)
Methyl Asymmetric

Stretch
2985 -

νₛ(CH₃)
Methyl Symmetric

Stretch
2945 -

δ(CH₂) Methylene Scissoring 1458 -

Note: A scaling factor is typically applied to theoretical frequencies to improve agreement with

experimental values. The assignments for the less abundant gauche conformer are often more

challenging.

Experimental and Computational Protocols
A synergistic approach combining experimental spectroscopy and theoretical calculations is

crucial for a comprehensive understanding of propionaldehyde's molecular structure.

Experimental Methodologies
Microwave Spectroscopy: This high-resolution technique measures the rotational transitions

of molecules in the gas phase.[3] By analyzing the frequencies of these transitions, highly

accurate rotational constants can be determined. These constants are directly related to the

moments of inertia of the molecule, from which precise bond lengths and angles can be

derived.[3] For propionaldehyde, microwave spectroscopy has been instrumental in

determining the ground-state geometries of both the cis and gauche conformers and

quantifying their relative energy difference.[3]

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational

modes of a molecule by measuring the absorption of infrared radiation.[1] Gas-phase FTIR
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studies of propionaldehyde have allowed for the identification and assignment of numerous

fundamental vibrational frequencies for both the cis and gauche conformers.[1][4] These

experimental spectra serve as a benchmark for validating the accuracy of theoretical

frequency calculations.

Computational Methodologies
Quantum Mechanical Methods: The theoretical data presented in this guide are primarily

derived from quantum mechanical calculations, which solve the Schrödinger equation to

describe the electronic structure of the molecule.[5][6]

Density Functional Theory (DFT): DFT is a widely used computational method that

calculates the electronic structure based on the electron density.[6][7] The B3LYP hybrid

functional, which combines Becke's three-parameter exchange functional with the Lee-

Yang-Parr correlation functional, has been shown to provide a good balance of accuracy

and computational efficiency for studying molecules like propionaldehyde.[1]

Ab Initio Methods: These methods are based on first principles and do not rely on

empirical parameters.[8] Methods like Møller-Plesset perturbation theory (MP2) and

Coupled Cluster (CC) theory can provide highly accurate results but are computationally

more demanding.[6]

Basis Sets: A basis set is a set of mathematical functions used to represent the atomic

orbitals in a molecule. The choice of basis set affects the accuracy of the calculation.

Correlation-consistent basis sets, such as the cc-pVQZ (correlation-consistent polarized

Valence Quadruple-Zeta) basis set, are commonly employed to achieve high accuracy in

geometry optimizations and frequency calculations.[1]

Geometry Optimization: This computational process finds the lowest energy arrangement of

atoms in a molecule, corresponding to its equilibrium structure.[5][8] For propionaldehyde,

separate geometry optimizations are performed to find the minimum energy structures of the

cis and gauche conformers.

Frequency Calculations: After geometry optimization, frequency calculations are performed

to determine the vibrational frequencies of the molecule. These calculations also confirm that
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the optimized structure is a true minimum on the potential energy surface (i.e., has no

imaginary frequencies).

Visualizing Conformational Relationships
The relationship between the different conformers of propionaldehyde can be visualized using

potential energy surface diagrams. The following diagrams illustrate the key conformational

states and the transitions between them.

Propionaldehyde Conformational Analysis

cis Conformer
(Global Minimum)

Transition State 1

 Rotational Barrier 

gauche Conformer
(Local Minimum)

Transition State 2
 Rotational Barrier 
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Caption: Conformational pathway of propionaldehyde.
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Computational Workflow for Structural Analysis

Select Theoretical Method
(e.g., DFT/B3LYP)

Perform Geometry Optimization
(cis and gauche conformers)

Choose Basis Set
(e.g., cc-pVQZ)

Calculate Vibrational Frequencies Determine Rotational Barriers

Compare with Experimental Data

Click to download full resolution via product page

Caption: Computational workflow for propionaldehyde analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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